3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine
Description
3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methylphenylsulfanyl group at position 3 and an amine at position 3. The methyl group on the phenyl ring enhances lipophilicity, which may improve membrane permeability compared to unsubstituted analogs.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)13-9-11-8(10)14-12-9/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOICKUOHRFCPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methylbenzenethiol with appropriate thiadiazole precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) group acts as a nucleophilic site. Reactions include:
Example : Reaction with iodomethane under alkaline conditions yields 3-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine via S-alkylation.
Oxidation Reactions
The sulfur atom undergoes oxidation to form sulfoxides or sulfones, altering electronic properties:
-
Sulfoxide formation :
-
Sulfone formation :
Excess H₂O₂ or mCPBA converts the sulfanyl group to a sulfone, enhancing electrophilicity.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Acetonitrile | 80°C, 12 hr | Triazole-fused thiadiazole | Anticonvulsant agents |
| Phenylacetylene | Cu(I) catalysis | Thiadiazolo-isoxazole hybrids | Antimicrobial studies |
Mechanism : The electron-deficient thiadiazole ring acts as a 1,3-dipole, reacting with electron-rich partners .
Metal Complexation
The amine and sulfur atoms coordinate with transition metals, forming stable complexes:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II)Cl₂ | Ethanol | Octahedral Cu–S/N coordination | 4.2 ± 0.3 |
| Fe(III)Cl₃ | Acetonitrile | Trigonal bipyramidal Fe–N bonds | 3.8 ± 0.2 |
These complexes exhibit enhanced antibacterial activity compared to the parent compound .
Functionalization at the Amine Group
The –NH₂ group undergoes acylation or condensation:
-
Acylation :
-
Schiff base formation :
Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) produces imines with antiviral activity .
Ring-Opening Reactions
Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:
| Condition | Reagents | Products |
|---|---|---|
| HCl (conc.) | Reflux, 6 hr | 4-Methylbenzyl thiol + cyanamide |
| NaOH (50%) | 120°C, 3 hr | Sulfur-containing polymers |
Ring-opening pathways are critical for degradation studies.
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes halogenation or nitration:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Para to methyl | 65 |
| Nitration | HNO₃/H₂SO₄ | Meta to S-link | 58 |
Substituents direct electrophiles to specific positions, confirmed by NMR .
Photochemical Reactions
UV irradiation induces dimerization or isomerization:
-
Dimerization : Forms a disulfide-linked dimer under UV-A light (λ = 365 nm) .
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Isomerization : Conformational changes in the thiadiazole ring observed via UV-Vis spectroscopy .
Key Reaction Insights:
-
Steric Effects : The 4-methylphenyl group hinders reactions at the adjacent sulfur atom, favoring substitutions at the amine .
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Electronic Effects : Electron-withdrawing substituents on the thiadiazole ring enhance electrophilic reactivity .
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in metal complexation.
This compound’s reactivity profile supports its utility in synthesizing bioactive molecules, coordination polymers, and functional materials .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds, including 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a recent investigation revealed that certain thiadiazole derivatives displayed minimum inhibitory concentration (MIC) values lower than traditional antibiotics against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Materials Science
Electronic Properties
The electronic properties of this compound make it a candidate for applications in organic semiconductors and photovoltaic devices. Its ability to form charge-transfer complexes positions it well for use in electronic applications where efficient charge transport is essential .
Biological Research
Enzyme Interaction Studies
This compound serves as a valuable probe in biological research for studying enzyme interactions. Its structural features allow it to bind selectively to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This highlights its potential as an anticancer agent .
Summary Table of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant activity against MRSA and various cancers |
| Materials Science | Potential use in organic semiconductors | Efficient charge transport properties |
| Biological Research | Probe for enzyme interaction studies | Selective binding to enzyme active sites |
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Methoxy vs. Methyl Substituents
- 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine (CAS 1344060-98-5) replaces the methyl group with a methoxy moiety. Solubility in polar solvents like DMSO and methanol is moderate, similar to the methyl-substituted compound .
- Impact on Bioactivity : Methoxy groups may enhance hydrogen bonding but reduce metabolic stability compared to methyl groups due to susceptibility to demethylation.
Halogenated and Poly-Substituted Derivatives
- 3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine () incorporates a trifluoromethyl group and dichlorobenzylidene. The electron-withdrawing effects of Cl and CF3 groups likely enhance electrophilic character, improving interactions with hydrophobic enzyme pockets.
Unsubstituted Phenyl Analog
- 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 98555-22-7) lacks substituents on the phenyl ring. Its lower molecular weight (209.3 g/mol vs.
Core Heterocycle Modifications
1,2,4-Triazole vs. 1,2,4-Thiadiazole
- 3-[(4-Methylphenyl)sulfanyl]-1,2,4-triazol-5-amine derivatives (e.g., ) replace the thiadiazole sulfur with a nitrogen atom. This modification increases hydrogen-bonding capacity but may reduce ring stability due to decreased aromaticity.
Oxadiazole-Containing Analogs
Sulfur Oxidation State Variations
Solubility and Stability
- 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is sparingly soluble in chloroform and methanol but dissolves well in DMSO, aligning with its intermediate lipophilicity (logP ≈ 2.5) .
- Stability under physiological conditions is influenced by the sulfanyl group’s susceptibility to oxidation, necessitating formulation in inert atmospheres for long-term storage.
Enzyme Inhibition
- Schiff base derivatives () demonstrate potent inhibition of bacterial dihydrofolate reductase (DHFR), with IC50 values in the nanomolar range. The methylphenylsulfanyl analog’s enhanced lipophilicity may improve intracellular accumulation .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9N3S2. The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the sulfanyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. The exact pathways are context-dependent but generally involve:
- Enzyme Inhibition : Compounds containing thiadiazole rings often inhibit various enzymes, contributing to their antimicrobial and anticancer properties.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 42 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also demonstrated antifungal properties against common pathogens such as Aspergillus niger and Candida albicans. The antifungal activity was noted to be comparable to standard treatments like fluconazole, with MIC values indicating effective concentration ranges .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values :
- MCF-7: 23.29 µM
- HCT-116: 10.44 µM
The compound exhibited low toxicity in preliminary tests (Daphnia assay), suggesting a favorable therapeutic index . The mechanism involves inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted biological activity:
Q & A
Basic: What are the optimal synthetic routes for 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine, and how can reaction progress be monitored?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as thiosemicarbazides or thioureas with appropriate electrophiles. Key steps include:
- Cyclocondensation : Use of potassium thiocyanate or sulfuric acid to form the thiadiazole core (e.g., Scheme 25 in ).
- Sulfanyl Group Introduction : Substitution reactions with 4-methylthiophenol under basic conditions (similar to ).
- Monitoring : Thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural validation (e.g., H/C NMR in ).
Critical Parameters : Temperature (60–80°C), solvent choice (DMF or ethanol), and catalyst presence (e.g., triethylamine) significantly affect yield and purity .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in anticancer research?
Methodological Answer:
SAR studies require:
- Derivatization : Synthesize analogs by modifying the 4-methylphenyl group (e.g., halogenation, methoxylation) or the thiadiazole core (e.g., substituting sulfur with oxygen).
- Biological Screening : Test against cancer cell lines (e.g., NCI-60 panel) to correlate substituent effects with cytotoxicity (as in for similar thiazoles).
- Computational Modeling : Use docking studies to predict interactions with targets like tubulin or topoisomerases, guided by structural data (e.g., crystallography in ) .
Basic: What analytical techniques resolve contradictions in spectral data for this compound?
Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data can arise from tautomerism or impurities. Strategies include:
- 2D NMR : HSQC and HMBC experiments to assign ambiguous proton/carbon signals.
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., CHNS for the parent compound).
- X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-thiadiazole tautomerism, as in ) .
Advanced: What mechanistic hypotheses explain its antimicrobial activity, and how can they be validated?
Methodological Answer:
Proposed mechanisms include:
- Membrane Disruption : Lipophilicity from the 4-methylphenyl group may enhance membrane penetration (supported by ’s fluorobenzyl analogs).
- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 via enzyme assays.
- Genetic Knockdown : Use CRISPR/Cas9 to silence target genes in microbial models and observe resistance patterns .
Basic: How can low solubility (e.g., µg/mL at pH 7.4) impact purification, and what strategies mitigate this?
Methodological Answer:
Low solubility complicates recrystallization and column chromatography. Solutions include:
- Co-solvent Systems : Use DMSO/water mixtures to enhance solubility during purification.
- Salt Formation : React with HCl or sodium acetate to form crystalline salts.
- Derivatization : Introduce polar groups (e.g., -OH, -NH) temporarily, then cleave post-purification (as in ’s hydrazide intermediates) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to optimize logP (target <5), polar surface area (>60 Ų), and metabolic stability.
- Molecular Dynamics : Simulate blood-brain barrier penetration or plasma protein binding.
- QSAR Models : Train algorithms on bioactivity data from analogs (e.g., ’s thiadiazole sulfonamides) .
Basic: What are the stability challenges under oxidative conditions, and how are degradation products characterized?
Methodological Answer:
The sulfanyl group is prone to oxidation. Protocols include:
- Forced Degradation : Expose to HO or m-CPBA to generate sulfoxides/sulfones (as in ).
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Kinetic Studies : Monitor reaction rates under varying pH/temperature to establish shelf-life .
Advanced: How can in vivo efficacy studies be designed to evaluate neuroprotective potential?
Methodological Answer:
- Animal Models : Use MPTP-induced Parkinson’s disease models in rodents, dosing intraperitoneally (10–50 mg/kg).
- Biomarker Analysis : Measure glutathione levels or caspase-3 activity in brain homogenates.
- Pharmacokinetics : Conduct bioavailability studies with LC-MS quantification of plasma/brain ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
